1-(4-Methoxy-3-phenylphenyl)ethan-1-one
Overview
Description
1-(4-Methoxy-3-phenylphenyl)ethan-1-one is an organic compound characterized by a phenyl ring substituted with a methoxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-phenylphenyl)ethan-1-one can be synthesized through several synthetic routes, including:
Friedel-Crafts Acylation: This method involves the acylation of 4-methoxybenzene with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Ullmann Condensation: This reaction involves the coupling of 4-methoxybenzene with 3-phenylphenylboronic acid in the presence of a copper catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-phenylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: 1-(4-Methoxy-3-phenylphenyl)ethanoic acid.
Reduction: 1-(4-Methoxy-3-phenylphenyl)ethanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxy-3-phenylphenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(4-Methoxy-3-phenylphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
1-(3,4-dimethoxyphenyl)ethan-1-one
1-(2,4-dimethoxyphenyl)ethan-1-one
1-(4-methoxyphenyl)ethan-1-one
This comprehensive overview highlights the significance of 1-(4-Methoxy-3-phenylphenyl)ethan-1-one in various scientific and industrial applications
Properties
IUPAC Name |
1-(4-methoxy-3-phenylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)13-8-9-15(17-2)14(10-13)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAYYHVTEXXQJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142500-00-3 | |
Record name | 1-{6-methoxy-[1,1'-biphenyl]-3-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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